ABT-866 - 258526-74-8

ABT-866

Catalog Number: EVT-256955
CAS Number: 258526-74-8
Molecular Formula: C12H15N3O2S
Molecular Weight: 265.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABT-866 is a novel alpha-adrenoceptor agent with mixed pharmacological properties.
Synthesis Analysis

Methods and Technical Details

The synthesis of ABT-866 involves several key steps:

  1. Formation of the Imidazole Ring: The initial step typically includes the synthesis of the imidazole ring, which is crucial for the compound's activity. This can be achieved through cyclization reactions involving appropriate precursors.
  2. Coupling Reaction: Following the formation of the imidazole ring, a coupling reaction occurs between the imidazole derivative and a substituted phenyl group. This step is critical for establishing the desired pharmacophore.
  3. Sulfonamide Formation: The final step involves introducing the ethanesulfonamide moiety, which enhances the solubility and bioavailability of the compound.
Molecular Structure Analysis

Structure and Data

The molecular formula of ABT-866 is C₁₄H₁₈N₂O₂S, with a molecular weight of 286.37 g/mol. The structural representation features:

  • An imidazole ring that contributes to receptor binding.
  • A phenyl group that enhances hydrophobic interactions.
  • An ethanesulfonamide group that improves solubility in biological systems.

The three-dimensional structure can be visualized using molecular modeling software, highlighting key interactions with receptor sites that facilitate its agonistic and antagonistic effects at different adrenoceptor subtypes .

Chemical Reactions Analysis

Reactions and Technical Details

ABT-866 undergoes various chemical reactions that can be explored for its pharmacological development:

  1. Receptor Binding Studies: The binding affinity of ABT-866 to different alpha-adrenoceptor subtypes can be assessed using radiolabeled ligand displacement assays. These studies help elucidate its agonist or antagonist behavior.
  2. Metabolic Stability: Investigating how ABT-866 is metabolized in biological systems involves incubating it with liver microsomes to identify metabolic pathways and potential active metabolites.
  3. In vitro Activity: Functional assays can determine the compound's efficacy in activating or inhibiting receptor-mediated signaling pathways, providing insights into its therapeutic potential .
Mechanism of Action

Process and Data

ABT-866 exerts its effects primarily through selective activation of the alpha-1A adrenoceptor subtype, leading to physiological responses such as vasoconstriction and increased peripheral resistance. The mechanism involves:

  1. Agonistic Action: Upon binding to the alpha-1A receptor, ABT-866 induces conformational changes that activate downstream signaling pathways, typically involving phospholipase C activation and subsequent calcium mobilization.
  2. Antagonistic Action: At the alpha-1B and alpha-1D subtypes, ABT-866 may inhibit receptor activity, preventing excessive sympathetic stimulation in tissues such as vascular smooth muscle or urinary tract tissues.

This dual mechanism allows for nuanced modulation of sympathetic tone, making it a candidate for addressing conditions like urinary incontinence or hypertension .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABT-866 exhibits several notable physical and chemical properties:

These properties are crucial for formulating dosage forms suitable for clinical use .

Applications

Scientific Uses

ABT-866 has potential applications across various scientific domains:

  1. Pharmacological Research: It serves as a valuable tool for studying alpha-adrenoceptor signaling pathways and their implications in disease states.
  2. Therapeutic Development: Given its unique profile, ABT-866 is being investigated for treating conditions such as urinary dysfunctions and hypertension by modulating sympathetic nervous system activity.
  3. Preclinical Studies: Its effects on animal models can provide insights into safety profiles and therapeutic efficacy before advancing to clinical trials .
Introduction to α1-Adrenoceptor Subtype Pharmacology

The α1-adrenoceptors (α1ARs) belong to the G protein-coupled receptor family and comprise three pharmacologically distinct subtypes: α1A, α1B, and α1D. These subtypes exhibit unique tissue distributions, signaling efficiencies, and physiological roles. The α1A subtype demonstrates the strongest coupling to phospholipase C-mediated inositol phosphate hydrolysis, followed by α1B and α1D [3]. Critically, species heterogeneity complicates translational research; human tissues express all three subtypes in the lower urinary tract (LUT), with the prostate, urethra, and bladder each exhibiting distinct subtype dominance patterns [3] [7]. The recent identification of the α1L phenotype—a functional variant of the α1A-AR gene with low prazosin affinity—further underscores the complexity of targeting these receptors therapeutically [5].

Role of α1-Adrenoceptor Subtypes in Lower Urinary Tract Function

The LUT relies on α1AR subtypes for dynamic regulation of smooth muscle tone, with each subtype governing specific physiological functions:

  • α1A-AR: Predominates in the human prostate stroma, urethra, and bladder neck. It mediates contraction of prostate smooth muscle, increasing urethral resistance and contributing to voiding symptoms in bladder outlet obstruction (e.g., benign prostatic hyperplasia, BPH) [3] [7]. This subtype is also expressed in urothelial cells, where it modulates afferent nerve signaling and bladder sensation during filling [6].
  • α1D-AR: Highly abundant in the detrusor (bladder smooth muscle), spinal cord, and afferent nerves. It regulates bladder storage symptoms (e.g., urgency, nocturia) and detrusor overactivity. During bladder outlet obstruction, α1D-AR expression is upregulated, exacerbating irritative symptoms [3] [5].
  • α1B-AR: Primarily located in the vasculature (e.g., splanchnic resistance arteries). Its activation increases blood pressure but has minimal direct involvement in LUT function. Aging shifts vascular α1AR expression toward α1B dominance, increasing susceptibility to hypotension with non-selective antagonists [3].

Table 1: Functional Roles of α1-AR Subtypes in the Human Lower Urinary Tract

SubtypePrimary LocationsPhysiological RoleClinical Association
α1AProstate stroma, Urethra, UrotheliumUrethral/prostate contraction, Afferent nerve modulationVoiding symptoms (e.g., BPH)
α1DDetrusor, Spinal cord, Afferent nervesBladder contractility, Sensory signaling, Spinal reflex modulationStorage symptoms (e.g., urgency, nocturia)
α1BVascular smooth muscleVasoconstriction, Blood pressure elevationCardiovascular side effects of α1-AR drugs

Non-selective α1-AR agonists (e.g., phenylpropanolamine) or antagonists thus produce mixed effects: while they may improve voiding or storage symptoms, they inevitably trigger off-target cardiovascular effects due to α1B-AR activation or blockade [1] [3].

Rationale for Selective α1A-Adrenoceptor Targeting in Urological Therapeutics

The limitations of non-selective agents underscore the need for subtype-specific targeting. The α1A-AR is the optimal candidate for LUT disorders due to:

  • Anatomic Specificity: α1A is the principal mediator of urethral and prostate smooth muscle contraction. In human urethral tissues, it is the exclusive subtype detected, making it indispensable for stress urinary incontinence (SUI) treatment [1] [7].
  • Avoidance of Off-Target Effects: α1B-AR activation causes hypertension, while α1D-AR agonism exacerbates bladder overactivity. Selective α1A agents would circumvent these issues [2] [9].
  • Clinical Precedent: The α1A-selective antagonist tamsulosin improves BPH symptoms but lacks efficacy for bladder storage issues, confirming that α1A agonism—not blockade—would benefit SUI [3].

However, existing α1A-AR agonists (midodrine, phenylpropanolamine) suffer from poor subtype selectivity. Phenylpropanolamine exhibits 55-fold lower α1A affinity than later compounds and activates α1B1D subtypes, explaining its limited clinical success and cardiovascular risks [1] [2]. This gap motivated the development of ABT-866.

Properties

CAS Number

258526-74-8

Product Name

ABT-866

IUPAC Name

N-[3-(1H-imidazol-5-ylmethyl)phenyl]ethanesulfonamide

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

InChI

InChI=1S/C12H15N3O2S/c1-2-18(16,17)15-11-5-3-4-10(6-11)7-12-8-13-9-14-12/h3-6,8-9,15H,2,7H2,1H3,(H,13,14)

InChI Key

ROUIPNDCVDWYEH-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)CC2=CN=CN2

Solubility

Soluble in DMSO, not in water

Synonyms

ABT 866
ABT-866
ABT866
N-(3-(1H-imidazol-4-ylmethyl)phenyl)ethanesulfonamide

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)CC2=CN=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.